molecular formula C9H14BrN3O B13074503 4-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine

4-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B13074503
M. Wt: 260.13 g/mol
InChI Key: WBKWQBXSMQNKFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine (CAS 1936205-92-3) is a brominated pyrazole derivative with a molecular formula of C9H14BrN3O and a molecular weight of 260.13 g/mol . As part of the pyrazole chemical class, this compound is of significant interest in medicinal chemistry and biochemical research. Pyrazole derivatives are extensively investigated for their diverse biological activities, which often include potent antioxidant effects by inhibiting reactive oxygen species (ROS) production and notable antiproliferative activity against various cancer cell lines . Furthermore, structurally related pyrazole compounds have demonstrated inhibitory effects on the growth of Gram-negative bacteria, such as Escherichia coli . The specific substitution pattern on the pyrazole core, including the 4-bromo group and the tetrahydrofuran (oxolane)-containing ethyl side chain, is typically designed to modulate the compound's properties for structure-activity relationship (SAR) studies. This product is intended for research purposes as a building block or intermediate in the synthesis and development of novel bioactive molecules. This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C9H14BrN3O

Molecular Weight

260.13 g/mol

IUPAC Name

4-bromo-1-[2-(oxolan-3-yl)ethyl]pyrazol-3-amine

InChI

InChI=1S/C9H14BrN3O/c10-8-5-13(12-9(8)11)3-1-7-2-4-14-6-7/h5,7H,1-4,6H2,(H2,11,12)

InChI Key

WBKWQBXSMQNKFR-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CCN2C=C(C(=N2)N)Br

Origin of Product

United States

Preparation Methods

Pyrazole Core Formation and Bromination

  • Pyrazole rings can be synthesized by condensation of hydrazines with 1,3-dicarbonyl compounds or via cyclization of hydrazones with α-bromo ketones. For example, hydrazones of aryl aldehydes react with substituted acetophenones under reflux conditions to give 3,5-diarylpyrazoles in good yields.

  • Selective bromination at the 4-position of the pyrazole is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination or substitution at other sites.

Introduction of the Oxolane-Containing Side Chain

  • The 2-(oxolan-3-yl)ethyl moiety is introduced via alkylation of the pyrazole nitrogen. This is commonly done by nucleophilic substitution using a suitable 2-(oxolan-3-yl)ethyl halide or tosylate.

  • Protective groups may be employed on the oxolane ring to prevent side reactions during alkylation. The tetrahydrofuran ring is often introduced as a protected derivative such as tetrahydropyranyl (THP) ethers, which can be deprotected after coupling.

Palladium-Catalyzed Cross-Coupling (Suzuki Reaction)

  • A key step involves Suzuki cross-coupling reactions between pyrazole boronic acid derivatives and aryl halides to build the substituted pyrazole framework.

  • For example, 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester reacts with 4-bromo-2-chlorobenzonitrile in the presence of bis(triphenylphosphine)palladium(II) chloride catalyst and sodium carbonate base in a THF-water solvent system.

  • The reaction is typically carried out under nitrogen atmosphere at 60–75 °C for 1–5 hours, with catalyst loading optimized to 0.5–2 mol-% palladium to balance cost and efficiency.

  • After completion, the product is isolated by precipitation through solvent manipulation (e.g., addition of water or ethanol) and filtration.

Mitsunobu Reaction and Coupling Steps

  • The Mitsunobu reaction is used to introduce the oxolane side chain onto the pyrazole nitrogen under mild conditions, employing triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in solvents like tetrahydrofuran (THF) or ethyl acetate (EtOAc).

  • Subsequent Boc-deprotection and coupling with activating agents such as EDCI and HOBt in dichloromethane (DCM) facilitate the formation of amide or amine functionalities.

Purification and Yield Optimization

  • Purification involves filtration, washing with solvent mixtures (e.g., water:methanol), and drying under reduced pressure at 50–60 °C.

  • Use of activated carbon and celite treatment in methanol helps remove impurities.

  • The overall yield for multi-step synthesis can reach approximately 84.5% when optimized.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reactants/Conditions Solvents Catalyst/Base Temperature (°C) Yield (%) Notes
1 Pyrazole ring formation Hydrazone + substituted ketone Ethanol, DMSO Acid/base catalysis Reflux High Modular one-pot synthesis; hydrazones prepared from aryl aldehydes
2 Bromination Pyrazole + NBS Organic solvent NBS Room temp Moderate Selective bromination at 4-position
3 Suzuki cross-coupling Pyrazole boronic ester + aryl bromide THF-water, acetonitrile-water Pd(OAc)2 + triphenylphosphine, K2CO3 60–75 80+ Low Pd catalyst loading (0.5–2 mol-%); nitrogen atmosphere; phase transfer catalyst used
4 Mitsunobu alkylation Pyrazole + 2-(oxolan-3-yl)ethyl alcohol derivative + DIAD/TPP THF or EtOAc Triphenylphosphine, DIAD Room temp Good Mild conditions; followed by Boc deprotection and coupling
5 Purification and isolation Filtration, washing, drying Water:methanol mix Activated carbon, celite treatment 50–60 Removal of catalyst residues and impurities

Research Findings and Process Optimization

  • Reducing palladium catalyst loading to 0.6–0.8 mol-% significantly lowers costs and metal contamination without compromising yield.

  • Avoiding cumbersome distillation steps by using solvent systems such as acetonitrile-water that form biphasic mixtures facilitates easier isolation of intermediates.

  • Use of phase transfer catalysts like tetrabutylammonium bromide (TBAB) enhances reaction rates and yields in Suzuki coupling.

  • Treatment with activated carbon and celite improves product purity by removing colored impurities and residual metals.

  • The Mitsunobu reaction allows for efficient and selective introduction of the oxolane side chain under mild conditions, preserving sensitive functional groups.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine has been investigated for its potential as a therapeutic agent. Studies have shown that compounds with similar structures exhibit anti-inflammatory and analgesic properties. For instance, pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation .

Case Study: Anti-inflammatory Activity

In a study focusing on pyrazole derivatives, this compound was synthesized and tested for its ability to reduce inflammation in animal models. Results indicated a significant reduction in paw edema, suggesting potential use in treating inflammatory diseases .

Material Science

This compound is also being explored for its utility in material science, particularly in the development of polymers and coatings. The incorporation of oxolane moieties can enhance the flexibility and thermal stability of polymer matrices.

Data Table: Properties of Polymers with this compound

PropertyValue
Thermal StabilityHigh
FlexibilityModerate
Mechanical StrengthImproved

Agricultural Chemistry

In agricultural chemistry, there is growing interest in using this compound as a pesticide or herbicide. Its unique structure may allow it to interact with biological targets in pests or weeds.

Case Study: Herbicidal Activity

Research conducted on various pyrazole derivatives highlighted their effectiveness as herbicides. In field trials, formulations containing this compound demonstrated significant weed suppression compared to control groups .

Mechanism of Action

The mechanism of action of 4-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes key structural and physicochemical properties of the target compound and its analogues:

Compound Name Substituent at N1 Molecular Formula Molecular Weight (g/mol) Bromine Position Key Features References
4-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine 2-(Oxolan-3-yl)ethyl C9H14BrN3O 268.13 (calculated) 4 Cyclic ether substituent; potential for improved solubility -
4-Bromo-1-methyl-1H-pyrazol-3-amine Methyl C4H6BrN3 176.02 4 Simplest alkyl substituent; high purity (97%)
4-Bromo-1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine 4-Fluorobenzyl C10H9BrFN3 270.11 4 Aromatic substituent with halogen; 95% purity
1-[(4-Bromophenyl)methyl]-1H-pyrazol-3-amine 4-Bromobenzyl C10H10BrN3 252.11 3 (amine at 3) Brominated aryl group; CAS 925580-09-2
4-Bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine H (unsubstituted at N1) C4H3BrF3N3 209.99 4 Trifluoromethyl group at position 5; high electrophilicity
5-Bromo-1-methyl-1H-pyrazol-3-amine Methyl C4H6BrN3 176.01 5 Bromine at position 5; used in cross-coupling reactions

Physicochemical and Spectral Properties

  • Melting Points : Methyl-substituted derivatives (e.g., 4-bromo-1-methyl-1H-pyrazol-3-amine) lack reported melting points, while complex aryl derivatives (e.g., sulfonamide-containing pyrazoles) exhibit higher melting points (129–161°C) due to intermolecular interactions .
  • Spectral Data :
    • IR : NH and NH2 stretches (~3385 cm⁻¹) and C=O (1670 cm⁻¹) in sulfonamide derivatives .
    • NMR : Methyl groups resonate at δ 1.16 (singlet) in indole-containing analogues, while aromatic protons appear at δ 7.56–8.10 .

Key Differentiators of the Target Compound

The 2-(oxolan-3-yl)ethyl group distinguishes the target compound from analogues by:

Solubility : The oxolane moiety may improve aqueous solubility compared to purely hydrophobic substituents (e.g., methyl or aryl groups).

Electron Effects : The ether oxygen could engage in hydrogen bonding or dipole interactions, altering reactivity in synthesis .

Biological Activity

Structural Insights

4-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Its structure consists of:

  • A pyrazole ring
  • A bromine atom at the 4th position
  • An oxolan-3-yl ethyl group at the 1st position
  • An amine group at the 3rd position

This unique combination of functional groups suggests potential for diverse biological interactions.

Potential Biological Activities

While specific studies on this compound are lacking, we can extrapolate potential biological activities based on similar pyrazole derivatives:

Antimicrobial Activity : Many pyrazole compounds exhibit antibacterial properties . The presence of the bromine atom may enhance this activity.

Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory potential . The amine group could contribute to this property.

Antitumor Properties : Some pyrazole compounds show cytotoxic activities against cancer cells . The specific substitution pattern of this compound might influence its interaction with cellular targets.

Enzyme Inhibition : The compound's structure suggests potential for enzyme inhibition, particularly kinases . This could have implications for various cellular processes.

Based on structural analysis, we can propose a hypothetical mechanism of action:

  • The bromine atom may act as a leaving group in nucleophilic substitution reactions within biological systems.
  • The amine group could participate in hydrogen bonding with target proteins or nucleic acids.
  • The oxolan-3-yl ethyl group might influence the compound's lipophilicity, potentially affecting its ability to cross cell membranes.

Comparative Analysis

To better understand the potential biological activity of this compound, we can compare it to structurally similar compounds:

CompoundStructural SimilarityPotential Biological Activity Difference
4-Bromo-2-(oxolan-3-yl)-1H-imidazole0.74May have different receptor binding due to imidazole ring
5-Amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole0.76Potentially different enzyme inhibition profile
4-Bromo-3-ethyl-1-methyl-1H-pyrazoleN/ALikely different biological distribution due to substituents

Research Gaps and Future Directions

To fully elucidate the biological activity of this compound, the following studies are recommended:

  • In vitro enzyme inhibition assays : Focus on kinases and other enzymes commonly targeted by pyrazole derivatives.
  • Antimicrobial screening : Test against a panel of bacterial and fungal strains to assess potential antimicrobial activity.
  • Cell-based assays : Evaluate cytotoxicity and anti-inflammatory effects in relevant cell lines.
  • Structure-activity relationship (SAR) studies : Synthesize and test analogues to understand the role of each functional group.
  • In silico modeling : Perform molecular docking studies to predict potential protein targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.